N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride
Description
The compound "N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride" is a structurally complex molecule featuring a pyrazole core substituted with a benzo[d]thiazol-2-yl group and a dimethylaminoethyl side chain. Its hydrochloride salt form enhances solubility and bioavailability, making it relevant for pharmaceutical research.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS.ClH/c1-12-5-6-13-15(11-12)24-17(18-13)22(10-9-20(2)3)16(23)14-7-8-21(4)19-14;/h5-8,11H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCATCJASQTJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NN(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown to have a higher inhibitory effect on COX-2 compared to COX-1.
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in a decrease in inflammation. This can lead to a reduction in symptoms associated with inflammatory conditions, such as pain and swelling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. .
Biological Activity
N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a benzo[d]thiazole derivative, characterized by the following structural formula:
Molecular Weight: 432.01 g/mol
CAS Number: 1219251-69-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit certain kinases and enzymes associated with cancer cell proliferation, thereby exhibiting potential anticancer properties.
Anticancer Activity
Several studies have investigated the anticancer effects of this compound. For instance:
- In vitro Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and NUGC-3 (gastric cancer) cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MDA-MB-231 | 7 |
| NUGC-3 | 12 |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Gram-positive Bacteria: The compound exhibited activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 32 |
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects in preclinical models. In carrageenan-induced paw edema tests, it reduced inflammation significantly compared to control groups, suggesting a possible role in treating inflammatory diseases .
Case Studies
-
Case Study on Cancer Treatment:
A recent study explored the efficacy of this compound in combination with standard chemotherapeutics. The results indicated enhanced apoptosis in cancer cells when used alongside doxorubicin, suggesting a synergistic effect that warrants further investigation. -
Case Study on Antimicrobial Resistance:
Another study assessed the compound's effectiveness against resistant strains of bacteria. It was found to restore sensitivity in certain strains of Acinetobacter baumannii, highlighting its potential as an adjuvant therapy in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
However, based on its structural components, hypothetical comparisons can be drawn to compounds with shared pharmacophores (e.g., pyrazole, benzothiazole, or tertiary amine groups). Below is a generalized framework for such comparisons, informed by structural analogs discussed in broader medicinal chemistry literature:
Critical Analysis
Solubility and Pharmacokinetics : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 2d, which lacks ionizable groups .
Synthetic Complexity : The target compound’s multi-step synthesis (involving pyrazole-carboxamide coupling and benzothiazole functionalization) contrasts with the one-pot two-step synthesis of 2d , suggesting higher production costs.
Q & A
Q. Experimental Design :
Parameter screening : Employ a fractional factorial design to test solvent (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Et₃N), and temperature (RT vs. 60–80°C) .
Response variables : Track yield (gravimetry) and purity (HPLC area %).
Process refinement : Use reaction calorimetry to identify exothermic steps requiring controlled heating .
How can computational modeling predict biological target interactions for this compound?
Level: Advanced
Methodological Answer:
The compound’s dimethylaminoethyl and benzothiazole moieties suggest potential kinase or protease inhibition. Computational approaches include:
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS) .
- Pharmacophore mapping : Identify critical H-bond donors (amide groups) and hydrophobic regions (methylbenzothiazole) .
Q. Data Interpretation :
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀).
- Cross-reference with structural analogs (e.g., fluorobenzo[d]thiazol-2-yl derivatives) to refine models .
What analytical techniques are essential for confirming structural integrity and purity?
Level: Basic
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at 6-position of benzothiazole) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out byproducts .
- HPLC-PDA : Monitor purity (>95%) and detect trace impurities using C18 columns (ACN/water gradient) .
Q. Protocol Example :
- Dissolve 10 mg in DMSO-d₆ for NMR.
- For HRMS, use ESI+ mode with 0.1% formic acid in mobile phase.
How does pH and temperature influence the compound’s stability in biological assays?
Level: Advanced
Methodological Answer:
The hydrochloride salt’s stability depends on:
- pH sensitivity : Protonation of dimethylaminoethyl group at physiological pH (7.4) may alter solubility and target binding .
- Thermal degradation : Accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways (e.g., hydrolysis of amide bond) .
Q. Experimental Strategy :
Buffered solutions : Prepare PBS (pH 7.4) and citrate (pH 5.0) to simulate intracellular/extracellular environments.
LC-MS/MS : Quantify degradation products (e.g., free pyrazole or benzothiazole fragments) .
Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots .
How can researchers resolve contradictory data in biological activity studies?
Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies:
- Dose-response validation : Repeat assays with 10-point dilution series (e.g., 0.1–100 μM) to confirm EC₅₀/IC₅₀ trends .
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Structural analogs : Compare activity of derivatives (e.g., 6-fluoro vs. 6-methyl benzothiazole) to identify SAR trends .
Case Study :
If cytotoxicity (CC₅₀) conflicts with enzymatic inhibition
- Perform live-cell imaging (e.g., IncuCyte) to distinguish cytostatic vs. cytotoxic effects .
- Measure ATP levels (CellTiter-Glo) to confirm metabolic inhibition .
What strategies optimize selective functionalization of the pyrazole and benzothiazole rings?
Level: Advanced
Methodological Answer:
Selective modification requires protecting group strategies and regioselective catalysts:
- Pyrazole methylation : Use MeI/K₂CO₃ in DMF at 0°C to avoid over-alkylation .
- Benzothiazole substitution : Pd-catalyzed C-H activation for 6-methyl group functionalization (e.g., Suzuki coupling) .
Q. Experimental Workflow :
Protect dimethylaminoethyl group with Boc before benzothiazole modification .
Deprotect with TFA/CH₂Cl₂ post-functionalization .
Confirm regiochemistry via NOESY (proximity of methyl groups to adjacent protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
